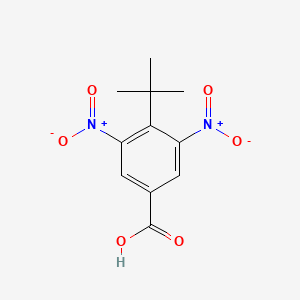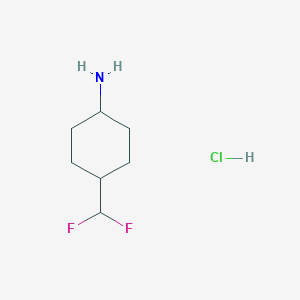
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, also known as DFMC or SR-7, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. DFMC is a cyclohexylamine derivative that has been synthesized through a series of chemical reactions and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Application in Brønsted Acid-Catalyzed Transfer Hydrogenation
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride finds application in Brønsted acid-catalyzed transfer hydrogenation. This process involves using cyclohexa-1,4-dienes as dihydrogen surrogates in imine reduction and reductive amination, enabling transfer hydrogenation of structurally diverse alkenes (Chatterjee & Oestreich, 2016).
Role in α-Carbon Amination of Chloroaldehydes
The compound is instrumental in the α-carbon amination of chloroaldehydes, facilitating the synthesis of optically enriched dihydroquinoxalines. These structures are significant in natural products and synthetic bioactive molecules (Huang et al., 2019).
Contribution to Radical Transfer Hydroamination
It is used in radical transfer hydroaminations involving unactivated and electron-rich double bonds. This application highlights its utility in generating diverse 1-aminated-2,5-cyclohexadienes and understanding the aromatization of substituted cyclohexadienyl radicals (Guin et al., 2007).
Synthesis of 1,4-Diaminocyclohexane
In the synthesis of 1,4-diaminocyclohexane, this compound is vital, especially in supercritical ammonia conditions. Its use here demonstrates the feasibility of creating amines with high selectivity and conversion rates (Fischer et al., 1999).
Desymmetrization of Cyclohexa-2,5-dienes
It plays a role in the desymmetrization of cyclohexa-2,5-dienes through a protonation-hydroamination cascade, leading to bicyclic allylic amines (Lebeuf et al., 2006).
Use in Ring-Opening Cyclization
The compound is used in the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, providing an efficient method for creating 2-substituted 4-hydroxyindole derivatives (Nambu et al., 2014).
In Catalytic Hydrodechlorination
It is utilized in the hydrodechlorination of 4-chlorophenol over Rh immobilized on amine-functionalized magnetite nanoparticles, demonstrating its role in environmental remediation and catalysis (Fan et al., 2014).
Eigenschaften
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQVLLLKXNZRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)
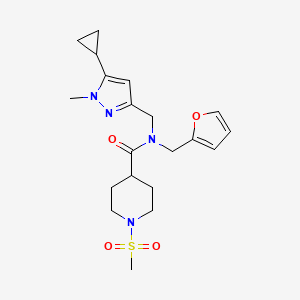
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)
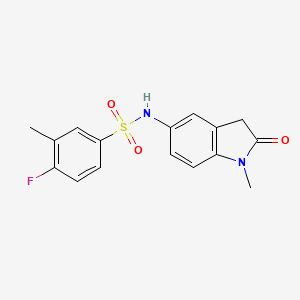
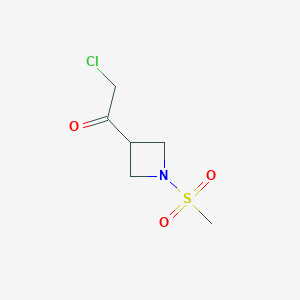
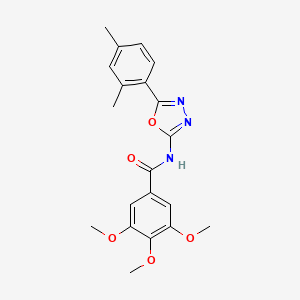
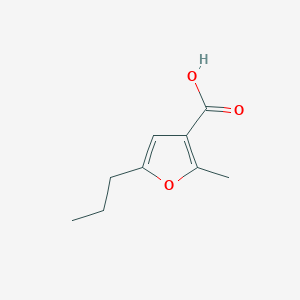
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
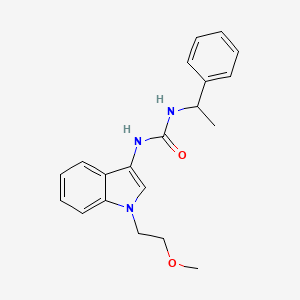
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
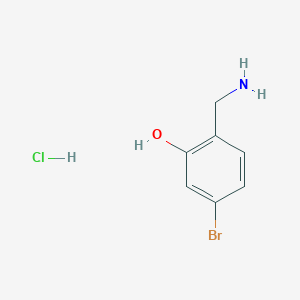
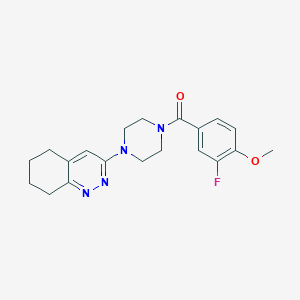
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
